2',4'-ジメトキシカルコン

概要

説明

Synthesis Analysis

DMC can be synthesized through various chemical methods, including the Claisen-Schmidt condensation, which involves the reaction of 3,4-dimethoxybenzaldehyde and suitable ketones under basic conditions. Advanced synthetic approaches may also employ electrochemical methods for the formation of DMC derivatives, showcasing the versatility of its synthesis (Aribi et al., 2016).

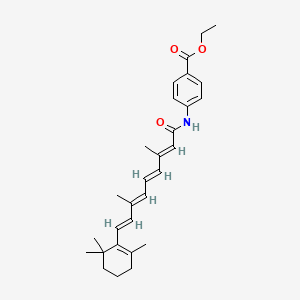

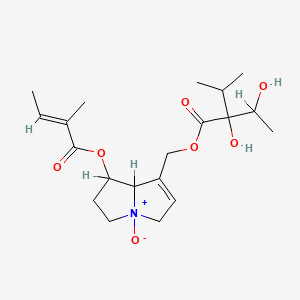

Molecular Structure Analysis

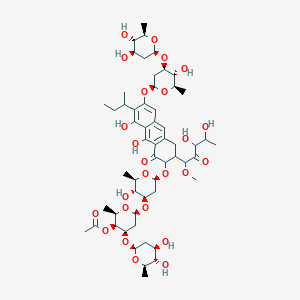

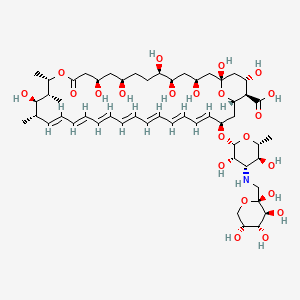

The molecular structure of DMC has been extensively analyzed through single crystal X-ray diffraction studies, revealing its crystal structure packing characterized by hydrogen bonds, C-H…π, and π…π stacking interactions. These structural features are crucial for understanding the compound's stability and reactivity (Gowda et al., 2023).

Chemical Reactions and Properties

DMC undergoes various chemical reactions, including anodic oxidation, where it exhibits specific reactivity patterns such as the formation of highly reactive radical cations. These reactions can lead to the synthesis of novel compounds and polymers with significant properties (Aribi et al., 2016).

Physical Properties Analysis

The physical properties of DMC, such as solubility, melting point, and crystal structure, are closely tied to its molecular configuration. The intermolecular interactions, quantified by Hirshfeld surface analysis, play a pivotal role in determining these properties (Gowda et al., 2023).

科学的研究の応用

上皮間葉転換抑制(抗EMT)

DTCは、がん転移に重要な役割を果たすA549細胞におけるEMTプロセスを阻害することが明らかになっています。 上皮細胞マーカーであるE-カドヘリンの発現を上昇させ、間葉細胞マーカーであるビメンチンをダウンレギュレートすることにより、DTCは細胞の上皮様形態を維持し、その移動能力を低下させます .

抗炎症活性

RAW264.7細胞において、DTCは一酸化窒素(NO)、腫瘍壊死因子(TNF-α)、インターロイキン-6(IL-6)、インターロイキン-1β(IL-1β)などの炎症性マーカーの発現レベルを低下させます。 これは、DTCが炎症性疾患の治療に潜在的な役割を果たす可能性を示唆しています .

抗菌および抗真菌特性

DTCは、黄色ブドウ球菌、プロテウス属、メチシリン耐性黄色ブドウ球菌(MRSA)、カンジダ・アルビカンスなど、さまざまな病原体に対して静菌活性を示します。 この広域スペクトル抗菌活性は、DTCを新しい抗菌剤開発の候補として位置付けています .

抗マラリアの可能性

構造的に関連するカルコンは、その抗マラリア活性が研究されています。 DTC自体は、抗マラリア特性に直接関連付けられていませんが、その構造アナログは、マラリア病原体に関与するプロテアーゼであるファルシパイン-2に結合する可能性を示しています . これは、DTCのマラリア治療における潜在的な研究分野を示唆しています。

抗がん活性

DTCは、乳がん細胞の増殖を選択的に阻害することが示されています。 オートファジーと内因性アポトーシスを誘発し、G0 / G1期における細胞周期停止を誘導し、ミトコンドリア外膜電位を変化させます。これらはすべて、がん治療に有望な特性です .

オートファジーによる健康増進

DTCと類似した化合物であるDMCは、抗酸化作用とプロオートファジー作用を介して健康を促進することが示されています。 構造の類似性を考えると、DTCも同様の経路を介して有益な効果を仲介する可能性があり、健康増進におけるその役割に関するさらなる調査が必要です .

作用機序

Target of Action

The primary target of 2’,4’-Dimethoxychalcone (DMC) is the Ferrochelatase (FECH) enzyme . FECH is a mitochondrial enzyme that catalyzes the insertion of ferrous iron into protoporphyrin IX to form heme, a critical molecule in various biological functions. FECH is found to be upregulated in multiple senescent cell models .

Mode of Action

DMC interacts with its target, FECH, by inhibiting it . This inhibition leads to an increase in the level of ferrous ions in cells . On the other hand, DMC induces the degradation of ferritin, the primary iron storage protein in mammalian cells, which is upregulated in senescent cells . This process further increases the labile iron pool within the cell .

Biochemical Pathways

DMC affects the autophagy pathway . Autophagy is a cellular process that degrades and recycles damaged proteins and organelles to maintain cellular homeostasis. DMC induces autophagy by inhibiting specific GATA transcription factors . This pro-autophagic response induces a conserved systemic change in metabolism, operates independently of the TORC1 signaling pathway, and depends on specific GATA transcription factors .

Result of Action

DMC has been found to have multiple effects at the molecular and cellular levels. It has been shown to selectively eliminate senescent cells . DMC treatment can prevent hair loss, improve motor coordination, and reduce the expression of several aging-related secretory phenotype factors (IL-6, IL-1β, CXCL-10, and MMP12) in the liver of aged mice . It also decelerates senescence of human cell cultures and protects mice from prolonged myocardial ischemia .

Safety and Hazards

将来の方向性

Chalcones, including 2’,4’-Dimethoxychalcone, have been identified as potential therapeutic agents due to their wide range of biological activities . Further studies are needed to elucidate their structure activity, toxicity concerns, cellular basis of mode of action, and interactions with other molecules .

特性

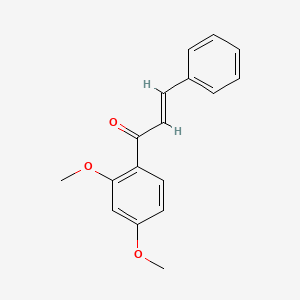

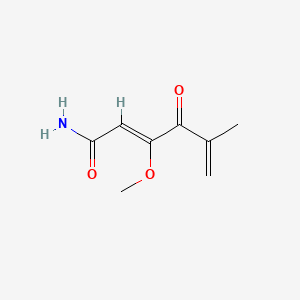

IUPAC Name |

(E)-1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-14-9-10-15(17(12-14)20-2)16(18)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDCNUALRUCCPA-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901220573 | |

| Record name | (2E)-1-(2,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69470-87-7, 1154-77-4 | |

| Record name | (2E)-1-(2,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69470-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',4'-Dimethoxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-1-(2,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dimethoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4R,5R)-3-[4-[[(E)-2-chloroethenyl]-methylamino]phenoxy]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1233422.png)